molecular formula C12H11ClN2 B051810 N-(4-Chlorophenyl)-1,2-phenylenediamine CAS No. 68817-71-0

N-(4-Chlorophenyl)-1,2-phenylenediamine

Cat. No.: B051810
CAS No.: 68817-71-0
M. Wt: 218.68 g/mol
InChI Key: WEUBIWJPIRTWDF-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-1,2-phenylenediamine is an organic compound that features a chlorinated phenyl group attached to a phenylenediamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-1,2-phenylenediamine typically involves the reaction of 4-chloroaniline with 1,2-phenylenediamine under specific conditions. One common method includes the use of a coupling agent such as a sulfonium salt, which facilitates the formation of the desired product through a cyclization reaction . The reaction is usually carried out in the presence of a base like potassium carbonate and a solvent such as water or acetonitrile at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-1,2-phenylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The conditions often involve specific solvents and temperatures tailored to the desired reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of substituted aromatic compounds .

Mechanism of Action

The mechanism by which N-(4-Chlorophenyl)-1,2-phenylenediamine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit the growth of certain bacteria or viruses by interfering with their metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorinated aromatic amines and phenylenediamine derivatives, such as:

  • N-(4-Chlorophenyl)-1,3-phenylenediamine
  • N-(4-Chlorophenyl)-1,4-phenylenediamine
  • N-(4-Chlorophenyl)-1,2-benzenediamine

Uniqueness

N-(4-Chlorophenyl)-1,2-phenylenediamine is unique due to its specific substitution pattern, which can influence its reactivity and the types of interactions it can engage in. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-N-(4-chlorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUBIWJPIRTWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30218919
Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68817-71-0
Record name N1-(4-Chlorophenyl)-1,2-benzenediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-Chlorophenyl)benzene-1,2-diamine
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Record name N-(4-chlorophenyl)benzene-1,2-diamine
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Record name N-(4-CHLOROPHENYL)BENZENE-1,2-DIAMINE
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Synthesis routes and methods I

Procedure details

To a solution of 2-(4-chloroanilino)-nitrobenzene (57.0 g) in CH2Cl2 (40 mL) was added AcOH (90 mL), then Zn (105 g) was added in small portions. After Zn was added, the color of the mixture became light green, filtered by suction, washed with CH2Cl2. The filtrate was concentrated to dryness. Water was added, filtered, and washed with water to give a brown solid. This solid was used directly in the next step without further purification.
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
105 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a mixture of EtOH (100 ml) and NH4Cl saturated solution (15 ml), N-(4-chlorophenyl)-2-nitrobenzenamine (5.0 g, 20.1 mmol) was added, followed by iron powder (4.0 g). The reaction mixture was heated at 70° C. for 2 h. The solid was filtered and the filtrate was extracted by EA (100 mL×3), dried over Na2SO4. After the solvent was removed, the mixture was purified by Combi-flash (PE:EA=5:1) to give N1-(4-chlorophenyl)benzene-1,2-diamine (4.1 g, 93.2%) as a light yellow solid. LRMS (M+H+) m/z: calcd 218.06. found 218. 1H NMR (300 MHz, CD3OD): δ 6.52-6.59 (m, 3H), 6.70-6.74 (m, 1H), 6.81-6.87 (m, 1H), 6.90-6.99 (m, 3H).
Name
Quantity
4 g
Type
catalyst
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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